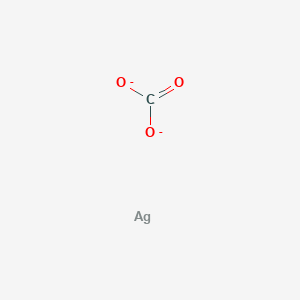

Silver carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Silver carbonate is a chemical compound with the formula Ag₂CO₃. It is a pale yellow crystalline substance that is poorly soluble in water. This compound is known for its diverse applications in various fields, including catalysis and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silver carbonate can be prepared by combining aqueous solutions of sodium carbonate with a deficiency of silver nitrate. The reaction is as follows: [ 2AgNO₃ + Na₂CO₃ \rightarrow Ag₂CO₃ + 2NaNO₃ ] Freshly prepared this compound is colorless but quickly turns yellow due to the presence of elemental silver .

Industrial Production Methods: In industrial settings, this compound is often produced through the precipitation method, where a soluble silver salt (such as silver nitrate) reacts with a soluble carbonate salt (such as sodium carbonate) in an aqueous medium . Another method involves the thermal decomposition of silver oxalate to yield this compound, carbon dioxide, and silver metal .

Types of Reactions:

Decomposition: this compound decomposes upon heating to form silver oxide, carbon dioxide, and elemental silver: [ Ag₂CO₃ \rightarrow Ag₂O + CO₂ ] [ 2Ag₂O \rightarrow 4Ag + O₂ ]

Reaction with Acids: this compound reacts with nitric acid to form silver nitrate, water, and carbon dioxide: [ Ag₂CO₃ + 2HNO₃ \rightarrow 2AgNO₃ + H₂O + CO₂ ]

Complex Formation: It reacts with ammonia to form the diamminesilver(I) complex ion

Common Reagents and Conditions:

Oxidizing Agents: this compound is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones.

Bases: It acts as a base in various organic reactions, such as the Wittig reaction.

Major Products:

Elemental Silver: Formed during the decomposition of this compound.

Silver Nitrate: Produced when this compound reacts with nitric acid.

Applications De Recherche Scientifique

Photocatalytic Applications

Silver carbonate has gained attention as a visible light-driven photocatalyst . Research indicates that it can effectively degrade organic pollutants in water, such as methyl orange and rhodamine B, under visible light irradiation. In one study, this compound was prepared via a precipitation method and demonstrated a degradation efficiency of over 87% for methyl orange after multiple cycles of use. The compound's band gap was measured at 2.312 eV, indicating its potential for photo-oxidation applications .

Table 1: Photocatalytic Activity of this compound

| Pollutant | Degradation Time | Efficiency (%) | Recyclability |

|---|---|---|---|

| Methyl Orange | < 15 minutes | 87% | 6 cycles |

| Rhodamine B | < 15 minutes | Not specified | Not specified |

Biomedical Applications

In the biomedical field, this compound nanoparticles have shown promising therapeutic potential , particularly in wound healing. A study evaluated the antibacterial activity of these nanoparticles against Pseudomonas chengduensis and Staphylococcus aureus, two common pathogens in wound infections. The nanoparticles were synthesized using a two-step method and exhibited significant antibacterial properties, enhancing wound healing processes .

Case Study: Wound Healing Efficacy

- Objective : Evaluate the effectiveness of this compound nanostructures in promoting wound healing.

- Methodology : Hemolysis assays were conducted to assess biocompatibility.

- Results : The synthesized nanoparticles demonstrated strong antibacterial activity and improved healing rates in experimental models.

Organic Synthesis

This compound serves as a crucial reagent in organic synthesis. It is utilized in various reactions, including:

- Fétizon Oxidation : Converts primary alcohols to aldehydes and secondary alcohols to ketones.

- Koenigs-Knorr Reaction : Transforms alkyl bromides into methyl ethers.

- Wittig Reaction : Acts as a base for generating alkenes from carbonyl compounds.

These reactions underscore the compound's significance in producing complex organic molecules .

Table 2: Key Reactions Utilizing this compound

| Reaction Type | Substrates | Products |

|---|---|---|

| Fétizon Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones |

| Koenigs-Knorr | Alkyl Bromides | Methyl Ethers |

| Wittig | Carbonyl Compounds | Alkenes |

Other Applications

Beyond photocatalysis and organic synthesis, this compound finds utility in:

Mécanisme D'action

Silver carbonate functions as a catalyst by facilitating the transfer of electrons in redox reactions. In organic synthesis, it acts as an external base and oxidant, particularly in reactions involving alkynes and carboxylic acids . The compound’s superior alkynophilicity and basicity make it an ideal catalyst for these reactions .

Comparaison Avec Des Composés Similaires

Silver Oxide (Ag₂O): Like silver carbonate, silver oxide is used in organic synthesis and catalysis. silver oxide is more commonly used as a mild oxidizing agent.

Silver Nitrate (AgNO₃): Silver nitrate is highly soluble in water and is widely used in various chemical reactions, including the preparation of other silver compounds.

Silver Chloride (AgCl): This compound is used in photographic processes and as a precursor to other silver compounds.

Uniqueness of this compound: this compound’s unique properties, such as its ability to act as both a base and an oxidant, make it particularly valuable in organic synthesis. Its application in palladium-catalyzed reactions and its role in forming complex ions with ammonia highlight its versatility .

Activité Biologique

Silver carbonate (Ag2CO3) is a compound that has garnered attention in various fields, particularly in biomedical applications due to its notable biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial effects, potential in wound healing, and catalytic applications.

Antimicrobial Activity

Silver compounds, including this compound, are well-documented for their antimicrobial properties. Recent studies have demonstrated that this compound nanoparticles exhibit significant antibacterial activity against a range of pathogenic microorganisms.

- Biosynthesis of this compound Nanoparticles : A notable study utilized the marine actinobacterium Saccharopolyspora erythrea to biosynthesize this compound nanoparticles. These nanoparticles were characterized and showed effective antimicrobial activity against Klebsiella pneumoniae and other tested strains, with a biofilm removal rate of 58% .

- Mechanism of Action : The antimicrobial efficacy of this compound is attributed to the release of silver ions (Ag+), which disrupt bacterial cell membranes, inhibit DNA replication, and interfere with cellular respiration .

Wound Healing Properties

The therapeutic potential of this compound extends to its application in wound healing. Recent research has focused on the development of this compound nanostructures for this purpose.

- Case Study on Wound Healing : In a study evaluating the effectiveness of this compound nanoparticles in promoting wound healing, results indicated enhanced healing rates and reduced infection in diabetic wound models. The nanoparticles demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas chengduensis, which are common pathogens in infected wounds .

- Biocompatibility : Hemolysis assays conducted on healthy human blood indicated that the synthesized nanoparticles exhibit good biocompatibility, making them suitable for biomedical applications .

Photocatalytic Activity

In addition to its biological applications, this compound has been explored for its photocatalytic properties.

- Pollutant Degradation : Research has shown that this compound can act as a visible light-driven photocatalyst, effectively degrading organic pollutants such as methyl orange and rhodamine B within minutes under light irradiation. This property is particularly valuable for environmental remediation .

Summary of Biological Activities

The table below summarizes key findings related to the biological activity of this compound:

Propriétés

Numéro CAS |

534-16-7 |

|---|---|

Formule moléculaire |

CH2O3.2Ag CH2Ag2O3 |

Poids moléculaire |

277.761 g/mol |

Nom IUPAC |

carbonic acid;silver |

InChI |

InChI=1S/CH2O3.2Ag/c2-1(3)4;;/h(H2,2,3,4);; |

Clé InChI |

WIKQEUJFZPCFNJ-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Ag+].[Ag+] |

SMILES canonique |

C(=O)(O)O.[Ag].[Ag] |

Densité |

6.1 at 68 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

720°C |

Key on ui other cas no. |

534-16-7 16920-45-9 |

Description physique |

Silver carbonate is an odorless yellow to brown solid. Sinks in water. (USCG, 1999) Light yellow solid; Darkens on drying and light exposure; [Merck Index] Yellow odorless powder; Insoluble in water (0.032 g/L); [Alfa Aesar MSDS] |

Pictogrammes |

Corrosive; Irritant; Environmental Hazard |

Solubilité |

12.8 mg/mL (cold water) |

Synonymes |

Disilver carbonate; Fetizon’s reagent; Silver(I) carbonate; Carbonic Acid Disilver(1+) Salt; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.